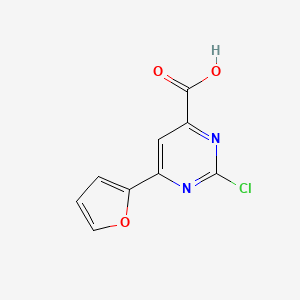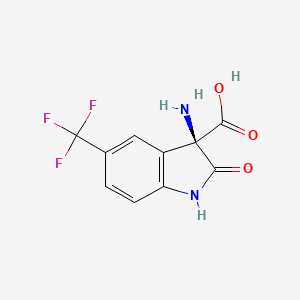
1-Bromo-4-(dibromomethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(dibromomethyl)naphthalene is an organic compound with the molecular formula C₁₁H₇Br₃ It is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-(dibromomethyl)naphthalene can be synthesized through the bromination of naphthalene. The process involves the addition of bromine to naphthalene in the presence of a solvent such as carbon tetrachloride (CCl₄) and under irradiation conditions. The reaction typically proceeds at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of photochemical reactors and controlled reaction conditions ensures high yield and purity of the compound. The bromination process is carefully monitored to avoid over-bromination and to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(dibromomethyl)naphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as cyanide, leading to the formation of nitriles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives, and reduction reactions can lead to the removal of bromine atoms.
Common Reagents and Conditions
Bromine (Br₂): Used for the initial bromination of naphthalene.
Carbon Tetrachloride (CCl₄): Solvent used in the bromination reaction.
Irradiation: Light source used to initiate the photochemical bromination process.
Major Products Formed
Nitriles: Formed through substitution reactions with cyanide.
Oxidized Derivatives: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(dibromomethyl)naphthalene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(dibromomethyl)naphthalene involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-methylnaphthalene: A similar brominated naphthalene derivative with a methyl group instead of a dibromomethyl group.
1,3-Dibromonaphthalene: Another brominated naphthalene derivative with bromine atoms at different positions.
Uniqueness
1-Bromo-4-(dibromomethyl)naphthalene is unique due to the presence of a dibromomethyl group, which imparts distinct chemical properties and reactivity compared to other brominated naphthalene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H7Br3 |
|---|---|
Molekulargewicht |
378.88 g/mol |
IUPAC-Name |
1-bromo-4-(dibromomethyl)naphthalene |
InChI |
InChI=1S/C11H7Br3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,11H |
InChI-Schlüssel |
TZWHYJYVWBDEFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)



![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)



